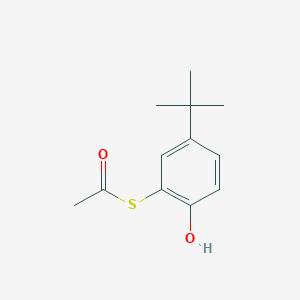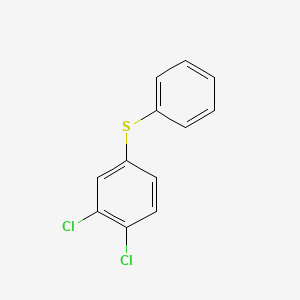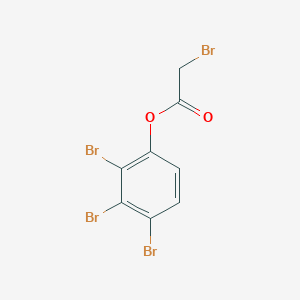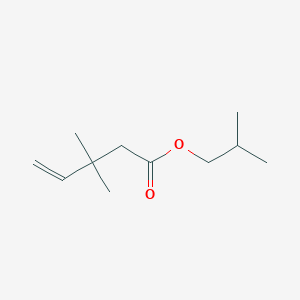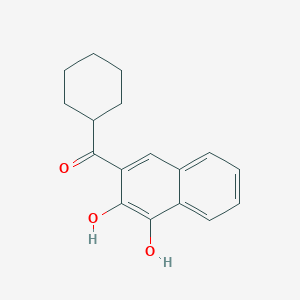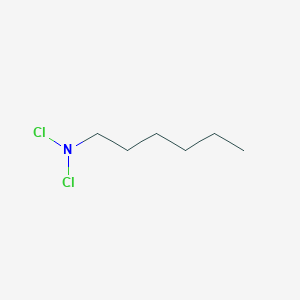![molecular formula C17H18N2O2 B14485933 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one CAS No. 64334-82-3](/img/structure/B14485933.png)
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is a chemical compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often found in natural products, such as ergot alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one typically involves the modification of ergoline structures. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . This intermediate can then be further modified to introduce the hydroxymethyl and ethanone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the ergoline structure can be reduced to form saturated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated ergoline derivatives.
Substitution: Formation of various substituted ergoline derivatives.
科学的研究の応用
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the target receptors and the biological context.
類似化合物との比較
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: An ergot alkaloid used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its hydroxymethyl and ethanone groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
64334-82-3 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
1-[(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-7-yl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(21)19-8-11(9-20)5-14-13-3-2-4-15-17(13)12(7-18-15)6-16(14)19/h2-5,7,14,16,18,20H,6,8-9H2,1H3/t14-,16-/m1/s1 |
InChIキー |
IMIXBTCUOOZSPU-GDBMZVCRSA-N |
異性体SMILES |
CC(=O)N1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
正規SMILES |
CC(=O)N1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


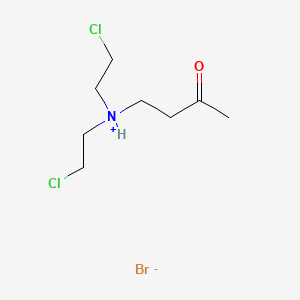
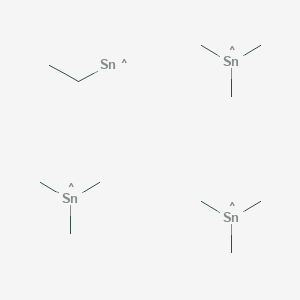

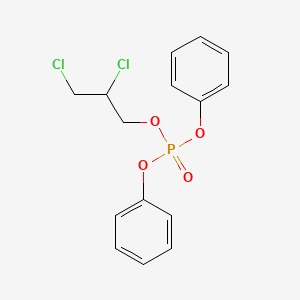
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
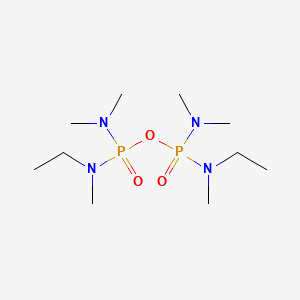
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

